(S)-4-aminovaleric acid hydrochloride
Description
Significance as a Chiral Gamma-Amino Acid in Chemical Biology
Gamma-amino acids are characterized by the placement of the amino group on the third carbon atom relative to the carboxyl group. This structural motif is found in various biologically active molecules. The chirality at the fourth carbon of (S)-4-aminovaleric acid adds another layer of specificity, crucial for its biological activity and its role as a building block in creating other chiral molecules. ontosight.ai
One of the key areas of interest for gamma-amino acids is their relationship to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. frontiersin.org Molecules that can mimic or modulate the GABA system are of great interest in neuroscience and pharmacology. Research has shown that both enantiomers of 4-aminopentanoic acid are active in the brain. Specifically, (S)-4-aminopentanoic acid has demonstrated weak agonist activity at certain GABA-A receptor subtypes (α4β3δ and α5β2γ2) and the GABA-B receptor, as well as antagonist activity at the GABA-A α6β2γ2 receptor. nih.gov This nuanced interaction with GABA receptors highlights its potential as a tool compound in neuropharmacological studies to probe the structure and function of these critical receptors. nih.gov
Furthermore, the incorporation of chiral, non-proteinogenic amino acids like (S)-4-aminovaleric acid into peptides can lead to the formation of peptidomimetics. nih.gov These are molecules that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability against enzymatic degradation and better bioavailability. The defined stereochemistry of (S)-4-aminovaleric acid can be used to induce specific secondary structures in peptides, influencing their biological activity.
Overview of Current Research Paradigms and Emerging Areas
The utility of (S)-4-aminovaleric acid hydrochloride in academic research is centered on its role as a versatile chiral building block. Its bifunctional nature allows for a wide array of chemical modifications, making it a valuable starting material for the synthesis of more complex molecules. ontosight.aienamine.net
Current Research Paradigms:
Asymmetric Synthesis: this compound serves as a precursor in asymmetric synthesis, where the goal is to create a specific enantiomer of a target molecule. nih.gov The inherent chirality of the starting material can be transferred to the final product, which is a critical consideration in the development of pharmaceuticals, as different enantiomers of a drug can have vastly different biological effects. frontiersin.org
Synthesis of Bioactive Molecules: The compound is utilized in the synthesis of various biologically active molecules. For instance, chiral gamma-amino acids are key intermediates in the preparation of a range of pharmaceuticals. nih.gov The synthesis of enantiomerically pure (S)-4-aminovaleric acid has been achieved through biocatalytic methods, such as the use of ω-transaminase (ω-TA) on levulinic acid, underscoring the demand for this specific chiral intermediate.
Development of GABA Analogues: As mentioned, there is ongoing research into developing analogues of GABA to treat a variety of neurological and psychiatric disorders. researchgate.net (S)-4-aminovaleric acid serves as a scaffold for the synthesis of novel GABA analogues with potentially more selective or potent effects on specific GABA receptor subtypes. nih.gov
Emerging Areas of Research:
Peptidomimetic and Foldamer Design: An emerging area of interest is the use of (S)-4-aminovaleric acid in the design of peptidomimetics and foldamers. Foldamers are unnatural oligomers that adopt well-defined secondary structures similar to proteins. The conformational constraints imposed by the gamma-amino acid backbone and the stereocenter can be exploited to create novel folded architectures with potential applications in materials science and medicine.
Catalysis: Chiral amines and their derivatives can act as ligands in asymmetric catalysis. While not yet a major focus for this specific compound, the potential exists for derivatives of (S)-4-aminovaleric acid to be developed into novel chiral ligands for transition metal-catalyzed reactions, further expanding its utility in synthetic chemistry. nih.gov
| Research Area | Focus | Potential Applications |
| Asymmetric Synthesis | Use as a chiral starting material to control the stereochemistry of products. | Development of enantiomerically pure pharmaceuticals and fine chemicals. |
| Medicinal Chemistry | Synthesis of novel GABA analogues and other bioactive compounds. | Treatment of neurological disorders, pain, and other conditions. |
| Peptidomimetics | Incorporation into peptide chains to create stable, bioactive mimics of natural peptides. | Development of new drugs with improved pharmacokinetic properties. |
| Neuropharmacology | Investigation of its effects on GABA receptors and neurotransmission. | Understanding the mechanisms of GABAergic signaling and identifying new therapeutic targets. |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4S)-4-aminopentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(6)2-3-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBUADXBDUKOMF-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic and Biocatalytic Strategies for S 4 Aminovaleric Acid Hydrochloride Production
Chemical Synthesis Methodologies and Optimization
Conventional organic synthesis provides several pathways to 4-aminovaleric acid, which typically yield a racemic mixture requiring subsequent resolution to isolate the (S)-enantiomer. Optimization of these methods focuses on improving yields and simplifying procedures.
Reduction of 4-Nitrovaleric Acid Derivatives
A classical approach to synthesizing amino acids involves the reduction of a corresponding nitro compound. This method is applicable for the synthesis of 4-aminovaleric acid. The general procedure begins with a 4-nitrovaleric acid precursor. The critical step is the reduction of the nitro group (-NO₂) to a primary amine group (-NH₂).
Various reducing agents can be employed for this transformation. A common and effective method involves catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium, platinum, or nickel. Another approach is the use of chemical reducing agents like hydroiodic acid (HI), which can effectively convert aromatic nitro groups to amines. nih.gov While this method is robust, it often requires careful control of reaction conditions to avoid side reactions and ensure high conversion rates. The final product is typically obtained as the free amino acid, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Amination Reactions of Halovaleric Acid Precursors
Another fundamental strategy for forming the amine group is through the nucleophilic substitution of a halo-precursor. This method starts with a halovaleric acid, such as 4-bromovaleric acid or 4-chlorovaleric acid.
The synthesis proceeds via an Sₙ2 reaction, where ammonia (B1221849) or a protected form of ammonia acts as the nucleophile, displacing the halide atom from the fourth carbon of the valeric acid backbone. libretexts.org Direct amination with ammonia can sometimes lead to over-alkylation, producing secondary and tertiary amines as byproducts. To circumvent this, methods like the Gabriel synthesis, which uses phthalimide (B116566) as an ammonia surrogate, can be employed to ensure the formation of the primary amine exclusively. Following the substitution reaction, any protecting groups are removed to yield 4-aminovaleric acid. As with other chemical methods, this route produces a racemic product that necessitates a resolution step to isolate the (S)-enantiomer before its conversion to the hydrochloride salt.
Enantioselective Biocatalytic Synthesis from Sustainable Feedstocks
Biocatalysis has emerged as a powerful and sustainable alternative for producing enantiopure compounds. nih.govresearchgate.net These methods leverage the high stereoselectivity of enzymes to directly synthesize the desired (S)-enantiomer, bypassing the need for chiral resolution and often utilizing renewable starting materials. researchgate.net
Utilization of Levulinic Acid as a Bio-based Substrate
A key advancement in the sustainable production of (S)-4-aminovaleric acid is the use of levulinic acid (LA) as a starting substrate. researchgate.net Levulinic acid is recognized as a top value-added platform chemical that can be derived from the acidic treatment of lignocellulosic biomass, such as agricultural waste and forestry residues. researchgate.netmdpi.commdpi.com Its availability from renewable, non-food feedstocks makes it an economically attractive and environmentally friendly precursor for chemical synthesis. nih.govfrontiersin.org The conversion of LA into value-added chemicals like (S)-4-aminovaleric acid is a prime example of biorefining, which integrates biological processes to produce chemicals from biomass. nih.gov
Enzyme-Catalyzed Amination via Transaminases (TAs)
Enzymes, particularly transaminases (TAs), are highly effective biocatalysts for the synthesis of chiral amines. researchgate.netnih.gov Transaminases, which are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, catalyze the transfer of an amino group from an amino donor molecule to a carbonyl acceptor. nih.govmdpi.com In the context of (S)-4-aminovaleric acid synthesis, a transaminase facilitates the reductive amination of the ketone group on levulinic acid.
This biocatalytic approach offers several advantages:
High Enantioselectivity : Enzymes can distinguish between prochiral faces of the substrate, leading to the formation of a single enantiomer with high optical purity. frontiersin.org
Mild Reaction Conditions : Enzymatic reactions typically occur in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the need for harsh reagents. almacgroup.com
Sustainability : The use of a bio-based substrate (levulinic acid) and a biological catalyst aligns with the principles of green chemistry. nih.gov
The class of enzymes known as ω-transaminases (ω-TAs) is particularly well-suited for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.netnih.gov These enzymes can accept substrates with a carbonyl group that is not adjacent to a carboxyl group, unlike α-transaminases. (S)-selective ω-TAs are employed to specifically catalyze the conversion of levulinic acid to (S)-4-aminovaleric acid with very high enantiomeric excess (>99% ee). nih.gov
Research has focused on discovering and engineering ω-TAs and other enzymes like amine dehydrogenases (AmDH) to improve their efficiency and substrate scope. nih.govnih.gov For instance, an amine dehydrogenase from Petrotoga mobilis (PmAmDH) was identified and subsequently engineered through directed evolution to enhance its activity towards levulinic acid. nih.govresearchgate.net The resulting mutants demonstrated significantly increased catalytic efficiency, enabling high conversion rates and yields. researchgate.net Coupled enzyme systems are often used to regenerate cofactors and drive the reaction equilibrium towards product formation, further optimizing the process. nih.gov
The table below summarizes findings from studies on the enzymatic synthesis of (S)-4-aminopentanoic acid from levulinic acid.
| Enzyme | Type | Substrate Concentration | Conversion | Enantiomeric Excess (ee) | Reference |
| Engineered PmAmDH | Amine Dehydrogenase | 0.5 M | >97% | >99% (S) | researchgate.net |
| Engineered PmAmDH variants | Amine Dehydrogenase | Not specified | up to 97% | >99% (S) | |
| HBV-ω-TA | ω-Transaminase | Not specified | Not specified | High | |
| CvTAm | Transaminase | 10 mM | Not specified | Not specified | researchgate.net |
Reductive Amination using Engineered Amine Dehydrogenases (AmDHs)
The direct reductive amination of levulinic acid, a bio-based γ-keto acid, using engineered amine dehydrogenases (AmDHs) stands out as a highly attractive method for producing (S)-4-aminovaleric acid. acs.orgresearchgate.net This one-step transformation utilizes inexpensive ammonia as the amino donor, exhibits high atom economy, and generates only water as a byproduct, making it an environmentally benign process. acs.orgresearchgate.net While natural AmDHs often show limited activity towards substrates like levulinic acid, protein engineering has been instrumental in overcoming these limitations. acs.orgacs.org
Directed evolution has proven to be a powerful strategy for tailoring AmDHs to specific non-natural substrates and enhancing their catalytic performance. acs.orgcam.ac.uk Through techniques like error-prone PCR and DNA shuffling, researchers have successfully engineered AmDHs with significantly improved activity for the reductive amination of levulinic acid. acs.org For instance, a naturally occurring amine dehydrogenase from the thermophilic bacterium Petrotoga mobilis (PmAmDH) was subjected to directed evolution. acs.orgablesci.com The most active mutant, PmAmDHI80T/P224S/E296G, exhibited an 18-fold increase in catalytic efficiency compared to the wild-type enzyme. acs.org This engineered biocatalyst enabled the conversion of 0.5 M levulinic acid with over 97% conversion, achieving a product yield of 90% and an enantiomeric excess of over 99% for (S)-4-aminopentanoic acid. acs.orgacs.org The development of high-throughput screening methods is crucial for the success of directed evolution campaigns, allowing for the rapid identification of improved enzyme variants from large mutant libraries. nih.gov
Table 1: Performance of Wild-Type vs. Engineered PmAmDH
| Enzyme Variant | Substrate Concentration | Conversion | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|---|
| Wild-Type PmAmDH | 0.5 M Levulinic Acid | Low | >99% | Low | acs.org |
| PmAmDHI80T/P224S/E296G | 0.5 M Levulinic Acid | >97% | >99% | 90% | acs.orgacs.org |
Amine dehydrogenases are typically derived from amino acid dehydrogenases (AADHs), which catalyze the reversible reductive amination of keto acids. researchgate.netmdpi.com The substrate specificity of these enzymes is a key focus of protein engineering. mdpi.com Engineering efforts often target residues within the substrate binding pocket to accommodate new substrates. mdpi.comresearchgate.net For example, mutating highly conserved residues in the active site of L-amino acid dehydrogenases has been a common strategy to create AmDHs with altered substrate scopes. nih.gov The engineering of AmDHs has expanded their utility from natural α-keto acids to a broader range of ketones and aldehydes, although their activity towards γ-keto acids like levulinic acid was initially insufficient. acs.orgresearchgate.net Rational design, informed by structural analysis and molecular docking, helps identify key residues for mutagenesis to improve substrate binding and catalytic activity. mdpi.comfrontiersin.org
Production of (R)-4-Aminovaleric Acid via Glutamate (B1630785) Dehydrogenases (GDHs)
While AmDHs derived from L-amino acid dehydrogenases typically produce the (S)-enantiomer, engineered glutamate dehydrogenases (GDHs) have been developed to synthesize the (R)-enantiomer of 4-aminovaleric acid. frontiersin.orgnih.gov GDH is an enzyme that naturally catalyzes the reversible conversion of glutamate to α-ketoglutarate. nih.gov Through structure-guided engineering of the GDH from Escherichia coli (EcGDH), researchers have successfully altered its substrate specificity to accept levulinic acid. frontiersin.orgresearchgate.net
By comparing crystal structures, key residues affecting substrate specificity, such as K116 and N348, were identified. frontiersin.orgnih.gov Targeted saturation mutagenesis at these sites led to the discovery of mutants with activity towards levulinic acid. frontiersin.org A double mutant, EcGDHK116Q/N348M, showed significantly enhanced catalytic efficiency for levulinic acid. frontiersin.orgnih.gov This engineered enzyme, when coupled with a cofactor regeneration system, converted 0.4 M levulinic acid with over 97% conversion into (R)-4-aminopentanoic acid with an enantiomeric excess greater than 99%. frontiersin.orgnih.govresearchgate.net This work provides a novel enzymatic route for producing the (R)-enantiomer, expanding the biocatalytic toolbox for synthesizing γ-amino acids. frontiersin.orgnih.gov
Table 2: Engineered Glutamate Dehydrogenase for (R)-4-Aminovaleric Acid Production
| Enzyme Variant | Substrate | Substrate Concentration | Conversion | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| EcGDHK116Q/N348M | Levulinic Acid | 0.4 M | >97% | >99% | frontiersin.orgnih.govresearchgate.net |
Cofactor Regeneration Systems in Biocatalytic Transformations
Dehydrogenase-catalyzed reductive aminations are dependent on nicotinamide (B372718) cofactors, such as NADH or NADPH, which are too expensive to be used in stoichiometric amounts. nih.govacs.orgillinois.edu Therefore, an efficient in situ cofactor regeneration system is essential for the economic viability of these biocatalytic processes. illinois.edunih.gov A commonly employed and highly effective method is the use of a second enzyme system. acs.orgillinois.edu
Microbial Fermentation Pathways for 4-Aminovaleric Acid Biosynthesis
Microbial fermentation presents a promising and sustainable route for the production of 4-aminovaleric acid (also known as 5-aminovaleric acid or 5AVA) from renewable feedstocks like glucose. researchgate.netnih.gov Engineered microorganisms, such as Escherichia coli and Corynebacterium glutamicum, are commonly used as cell factories for amino acid production. researchgate.net
Several artificial biosynthetic pathways have been developed in E. coli for 5AVA production. nih.gov One strategy involves converting L-lysine, a primary metabolite, into 5AVA. researchgate.net An engineered pathway combining an L-lysine α-oxidase, an α-ketoacid decarboxylase, and an aldehyde dehydrogenase has been shown to efficiently convert L-lysine into 5AVA. nih.gov To improve the economic feasibility, expensive inducers for gene expression can be replaced with inducible promoters controlled by factors like anaerobic conditions. nih.gov Using such a system, a titer of 33.68 g/L of 5AVA was achieved in an engineered E. coli strain through biotransformation. nih.gov The fermentation of δ-aminovaleric acid by certain Clostridium species has also been studied, indicating natural metabolic pathways for this compound exist. asm.orgnih.gov These fermentation-based approaches are key to developing cost-effective and industrial-scale production of 4-aminovaleric acid from renewable resources. rsc.orgmdpi.com
Biochemical Roles and Metabolic Investigations of 4 Aminovaleric Acid Enantiomers
Characterization as a Non-Proteinogenic Amino Acid
(S)-4-aminovaleric acid, also known as (S)-4-aminopentanoic acid, is classified as a non-proteinogenic amino acid. This designation signifies that it is not one of the 20 common amino acids genetically coded for in the synthesis of proteins. inlibrary.uz Non-proteinogenic amino acids, however, are integral to a variety of biological processes, often serving as metabolic intermediates, signaling molecules, or components of specialized peptides and toxins. wikipedia.orgbrainkart.com The structure of 4-aminovaleric acid features a five-carbon valeric acid backbone with an amino group located at the fourth carbon. inlibrary.uz This structure includes a chiral center at the fourth carbon, giving rise to two stereoisomers: (R)-4-aminovaleric acid and (S)-4-aminovaleric acid. inlibrary.uz These enantiomers are mirror images of each other and can exhibit distinct biological activities. inlibrary.uz
The general properties of 4-aminovaleric acid are summarized in the table below.
| Property | Value |
| Molecular Formula | C5H11NO2 |
| Molar Mass | 117.15 g/mol |
| Chiral Centers | 1 |
| Enantiomers | (R)- and (S)- |
This is an interactive data table. You can sort and filter the data.
Involvement in Prokaryotic and Eukaryotic Metabolic Pathways
While specific metabolic pathways for (S)-4-aminovaleric acid are not extensively detailed in the literature, the related compound 5-aminovaleric acid has been identified as a characteristic metabolic product of various Clostridium species. nih.gov This suggests that aminovaleric acids are part of the metabolic landscape of certain anaerobic bacteria. The gut microbiota is known to metabolize amino acids from undigested dietary proteins, producing a wide array of metabolites. mdpi.com It is plausible that 4-aminovaleric acid is also a product of microbial amino acid metabolism within the gut, although the specific bacterial strains and pathways have yet to be fully elucidated. The gut microbiome has the capacity to both synthesize and degrade various amino acids, influencing the host's metabolic state. frontiersin.orgmdpi.com For instance, some gut bacteria can produce 5-aminovaleric acid from L-lysine. researchgate.net
The synthesis and degradation of amino acids often involve the enzymatic activities of transaminases and ammonia (B1221849) lyases. Transaminases, or aminotransferases, catalyze the transfer of an amino group from an amino acid to a keto acid, a crucial step in the metabolism of amino acids. nih.gov The enzymatic synthesis of both (R)- and (S)-4-aminopentanoic acid has been demonstrated using engineered enzymes. For example, (R)-4-aminopentanoic acid has been synthesized from levulinic acid using an engineered glutamate (B1630785) dehydrogenase from Escherichia coli. nih.gov Similarly, (S)-4-aminopentanoic acid has been synthesized from levulinic acid through the action of a wild-type amine dehydrogenase from Petrotoga mobilis and engineered variants. nih.gov Transaminases have also been employed in enzyme cascades for the production of (S)-4-aminopentanoic acid. numberanalytics.com
Ammonia lyases are another class of enzymes involved in amino acid metabolism, catalyzing the non-oxidative, reversible elimination of ammonia from an amino acid to form a double bond. agriculturejournals.cznih.gov While their primary role is often in the degradation of amino acids, the reverse reaction can be used for the synthesis of amino acids. Although specific ammonia lyases acting on 4-aminovaleric acid are not well-documented, these enzymes are known to have a broad substrate range and are key biocatalysts for the synthesis of various amino acids. nih.gov
The table below summarizes enzymes involved in the synthesis of 4-aminovaleric acid enantiomers.
| Enzyme | Enantiomer Produced | Substrate | Organism Source (Engineered/Wild-Type) |
| Glutamate Dehydrogenase (engineered) | (R)-4-aminopentanoic acid | Levulinic acid | Escherichia coli |
| Amine Dehydrogenase (wild-type and engineered) | (S)-4-aminopentanoic acid | Levulinic acid | Petrotoga mobilis |
| Transaminase (in cascade) | (S)-4-aminopentanoic acid | Levulinic acid | Chromobacterium violaceum (wild-type) |
This is an interactive data table. You can sort and filter the data.
Impact on Cellular Processes and General Amino Acid Metabolism Studies
Non-proteinogenic amino acids can significantly influence cellular processes by acting as signaling molecules or by being metabolized into other bioactive compounds. nih.govresearchgate.net A study investigating the enantiomers of 4-aminopentanoic acid (4APA) in mice revealed their activity in the brain. frontiersin.org Both (R)- and (S)-4APA were found to be taken up by cerebral synaptosomes in a time and temperature-dependent manner, with the (R)-enantiomer showing greater uptake. frontiersin.org The (R)-enantiomer also led to a greater reduction in endogenous gamma-aminobutyric acid (GABA) concentration and was released following membrane depolarization, suggesting it may act as a false neurotransmitter. frontiersin.org
In terms of receptor activity, (S)-4APA displayed weak agonist activity at GABA-A (α4β3δ and α5β2γ2) and GABA-B receptors, and weak antagonist activity at GABA-A (α6β2γ2) receptors. frontiersin.org In contrast, (R)-4APA only showed weak agonist activity at GABA-A (α5β2γ2) receptors. frontiersin.org Behaviorally, both enantiomers caused a similar dose-dependent reduction in movement in mice. frontiersin.org These findings indicate that the enantiomers of 4-aminovaleric acid can interact with the GABAergic system, a key inhibitory neurotransmitter system in the central nervous system, and thereby influence neuronal activity.
The broader impact of (S)-4-aminovaleric acid on general amino acid metabolism is likely tied to its structural similarity to other amino acids and its potential to interact with enzymes involved in amino acid transformations. As a non-proteinogenic amino acid, its presence could potentially compete with or modulate the metabolism of proteinogenic amino acids.
Comparative Biochemical Analysis with Structurally Related Amino Acids
A comparative analysis of (S)-4-aminovaleric acid with its (R)-enantiomer reveals distinct biochemical properties, particularly in their interaction with the nervous system. As mentioned, (R)-4-aminovaleric acid exhibits greater uptake into synaptosomes and has a more pronounced effect on GABA levels compared to the (S)-enantiomer. frontiersin.org This stereospecificity is a common feature in biological systems, where the three-dimensional structure of a molecule dictates its interaction with enzymes and receptors. acs.orgyoutube.com
When compared to the structurally related neurotransmitter GABA (γ-aminobutyric acid), 4-aminovaleric acid has an additional methyl group. This structural difference can influence its binding to GABA receptors and transporters. The study on 4APA enantiomers suggests that they can indeed interact with GABA receptors, albeit with weak agonist or antagonist activity. frontiersin.org GABA is the primary inhibitory neurotransmitter in the brain, and its metabolism is tightly regulated. zenodo.org The ability of 4-aminovaleric acid enantiomers to interfere with GABAergic neurotransmission highlights the potential for even small structural modifications to impact biological activity.
The table below provides a comparative overview of the properties of (S)-4-aminovaleric acid, (R)-4-aminovaleric acid, and GABA.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Biochemical Feature |
| (S)-4-Aminovaleric acid | C5H11NO2 | 117.15 | Weak agonist/antagonist at GABA receptors |
| (R)-4-Aminovaleric acid | C5H11NO2 | 117.15 | Greater uptake into synaptosomes, acts as a false GABAergic neurotransmitter |
| Gamma-Aminobutyric Acid (GABA) | C4H9NO2 | 103.12 | Primary inhibitory neurotransmitter in the central nervous system |
This is an interactive data table. You can sort and filter the data.
Stereochemical Investigations and Chiral Applications in Research
Significance of Absolute Configuration for Research Applications
In chemistry, the spatial arrangement of atoms in a chiral molecule is known as its absolute configuration. wikipedia.org For (S)-4-aminovaleric acid, the designation '(S)' (from the Latin sinister for left) describes the specific orientation of the substituent groups around the chiral carbon center according to the Cahn-Ingold-Prelog priority rules. wikipedia.orglibretexts.org This precise stereochemistry is not a trivial detail; it is of paramount importance for research applications because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov
The interaction between a small molecule and a biological target, like a protein, often requires a strict stereochemical match, akin to a key fitting into a lock. nih.gov Consequently, the two enantiomers (mirror-image isomers) of a chiral compound, (S)- and (R)-4-aminovaleric acid, are considered distinct chemical entities in a biological context. nih.gov They can exhibit significant differences in biological activity, pharmacokinetics, and toxicity. nih.gov The binding of chiral drugs to plasma proteins, for instance, frequently shows stereoselectivity, which can profoundly influence their distribution and availability in the body. nih.govnih.gov Therefore, the use of a single, pure enantiomer like (S)-4-aminovaleric acid is crucial in research to elucidate specific biological effects and to develop selective therapeutic agents.
| Feature | Description | Significance in Research |
| Chirality | A geometric property of a molecule that is non-superimposable on its mirror image. | Biological systems (enzymes, receptors) are chiral and differentiate between enantiomers. |
| Absolute Configuration | The specific 3D spatial arrangement of atoms. Described using the R/S nomenclature. wikipedia.org | Determines the molecule's "fit" with a biological target, dictating its activity and function. |
| Enantiomers | A pair of non-superimposable mirror-image molecules (e.g., (S)- and (R)-4-aminovaleric acid). | Can have vastly different biological properties; one may be active while the other is inactive or even detrimental. nih.gov |
Role of (S)-4-Aminovaleric Acid in Synthetic Peptide Chemistry
Peptides are short chains of amino acids linked by peptide bonds. masterorganicchemistry.com While proteins are typically constructed from the 20 proteinogenic α-amino acids, synthetic peptide chemistry often incorporates "unnatural" or non-proteinogenic amino acids to create molecules with novel properties. (S)-4-Aminovaleric acid, as a γ-amino acid, is a valuable building block in this area, used in the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides. dntb.gov.uanih.gov
The incorporation of γ-amino acids into a peptide backbone alters its structure and conformational behavior. wisc.eduresearchgate.net This modification can lead to several desirable outcomes in research:
Increased Stability: Peptidomimetics containing γ-amino acids often exhibit enhanced resistance to enzymatic degradation compared to natural peptides, which is a significant advantage in the development of potential therapeutics. nih.govnih.gov
Novel Secondary Structures: The longer, more flexible backbone of γ-amino acids can induce unique folding patterns, such as helices and turns, that are not observed in conventional α-peptides. wisc.eduresearchgate.net This allows researchers to design and study new three-dimensional structures with specific functions. researchgate.net
Structural Diversity: The use of building blocks like (S)-4-aminovaleric acid expands the structural diversity of synthetic peptide libraries, increasing the chances of discovering compounds with high affinity and selectivity for a particular biological target. nih.gov
The synthesis of these modified peptides is a meticulous process that requires protecting group strategies to control the formation of peptide bonds between the desired amino and carboxyl groups. masterorganicchemistry.com The defined stereochemistry of (S)-4-aminovaleric acid is preserved throughout the synthesis, ensuring the final peptidomimetic has the intended three-dimensional structure.
Application as a Ligand in Biochemical Assay Development
In the context of biochemical assays, a ligand is a substance that forms a complex with a biomolecule to serve a specific purpose. The principle of chiral recognition, where one chiral molecule selectively binds to another, is the basis for enantioselective analytical techniques. While specific assays deploying (S)-4-aminovaleric acid hydrochloride as a ligand are not extensively documented in readily available literature, its application can be understood through its role in chiral separation technologies, which are a form of biochemical assay.
Chiral chromatography is a powerful method used to separate enantiomers. chromatographytoday.com This technique relies on a chiral stationary phase (CSP), which contains a single enantiomer of a chiral molecule that acts as a selector, or a fixed ligand. The separation occurs because the two enantiomers of the analyte interact differently with the chiral selector; one will bind more strongly than the other, leading to different retention times on the chromatography column.
Teicoplanin-based CSPs, for example, are effective for the separation of a wide range of amino acids, including α, β, and γ-amino acids. chromatographytoday.com The underlying principle involves the formation of transient diastereomeric complexes between the chiral selector and the individual enantiomers of the analyte. The differences in the stability of these complexes allow for their separation. Therefore, chiral molecules like (S)-4-aminovaleric acid can be used as components of chiral selectors or as model analytes for the development and validation of new chiral separation methods, which are essential assays for determining the enantiomeric purity of pharmaceuticals and other bioactive compounds.
Chiral Building Block in the Synthesis of Complex Organic Molecules
Asymmetric synthesis—the synthesis of a specific enantiomer of a chiral compound—is a cornerstone of modern pharmaceutical and chemical research. Enantiomerically pure amino acids are frequently used as "chiral building blocks" or "chiral synthons" in this process. chromatographytoday.comsymeres.com (S)-4-Aminovaleric acid serves as a versatile chiral building block, providing a pre-defined stereocenter that can be incorporated into a larger, more complex molecule.
The utility of (S)-4-aminovaleric acid as a building block stems from its bifunctional nature, possessing both an amino group and a carboxylic acid group, along with a specific stereochemical configuration. Researchers can leverage these functional groups for various chemical transformations while retaining the original chirality. This strategy is highly efficient for constructing complex molecules such as natural products and pharmaceuticals, as it avoids the need to establish the stereocenter at a later stage, which can often be challenging and result in mixtures of stereoisomers. nih.govmdpi.com
The synthesis of optically pure (S)-4-aminovaleric acid itself has been an area of research, with biocatalytic methods being particularly effective. For instance, engineered amine dehydrogenases have been used to synthesize (S)-4-aminopentanoic acid from levulinic acid, a biomass-derived chemical, with high enantiomeric excess. frontiersin.org This sustainable production of a key chiral building block further enhances its value in the synthesis of other high-value molecules. frontiersin.org
Studies on Stereoselective Recognition by Biological Systems
The ability of biological systems to distinguish between stereoisomers is a fundamental phenomenon known as stereoselective recognition. This selectivity is evident in how enzymes metabolize substrates and how drugs interact with their targets. nih.gov
Enzymes, as chiral catalysts, often exhibit extremely high levels of stereoselectivity. symeres.com This is powerfully demonstrated in the biocatalytic synthesis of 4-aminovaleric acid enantiomers. Studies have shown that specific enzymes can produce either the (S)- or the (R)-enantiomer from an achiral starting material with very high optical purity (>99% enantiomeric excess). nih.govfrontiersin.org For example:
An amine dehydrogenase from Petrotoga mobilis was identified and subsequently engineered to efficiently catalyze the reductive amination of levulinic acid to produce (S)-4-aminopentanoic acid. frontiersin.org
Conversely, engineered glutamate (B1630785) dehydrogenases have been developed to synthesize the (R)-enantiomer, (R)-4-aminopentanoic acid, which is an important intermediate for pharmaceutical agents used to treat central nervous system injuries. nih.gov
These enzymatic syntheses are prime examples of stereoselective recognition at the molecular level; the enzyme's active site is structured in such a way that it precisely orients the substrate to generate predominantly one enantiomer.
Furthermore, stereoselective recognition is also observed in the interaction of chiral molecules with other proteins. The binding of enantiomers to plasma proteins, such as human serum albumin (HSA), can differ significantly, affecting the free concentration and pharmacokinetic profile of a chiral drug. nih.govnih.gov Studies on various chiral drugs have quantified these differences in binding affinity, underscoring the importance of stereochemistry in molecular recognition within biological systems. researchgate.net
| Biological System | Example of Stereoselective Recognition | Research Implication |
| Enzymes (Dehydrogenases) | Engineered amine dehydrogenases convert levulinic acid specifically to (S)-4-aminopentanoic acid. frontiersin.org | Enables the efficient, sustainable, and highly selective synthesis of a single enantiomer for use as a chiral building block. |
| Enzymes (Transaminases) | (R)-selective amine transaminases can synthesize (R)-4-aminopentanoic acid with high optical purity. frontiersin.org | Demonstrates that different enzymes can be tailored to produce the opposite enantiomer, highlighting the precision of biocatalysis. |
| Plasma Proteins (e.g., HSA) | Enantiomers of chiral drugs often exhibit different binding affinities to plasma proteins. nih.govnih.gov | Affects the distribution, free concentration, and overall pharmacokinetic profile of chiral molecules in the body. |
Derivatives and Their Research Utility
Precursor for Pyrrolidinone Derivatives in Organic Synthesis Research
(S)-4-aminovaleric acid is a logical and efficient starting material for the synthesis of chiral pyrrolidin-2-one derivatives. The pyrrolidinone ring is a core structural motif found in numerous biologically active compounds and pharmaceuticals. nih.govmdpi.com The formation of the pyrrolidinone ring from 4-aminovaleric acid occurs through an intramolecular condensation reaction, where the amine group attacks the carboxylic acid group, leading to the formation of a stable five-membered lactam (a cyclic amide).
The use of the enantiomerically pure (S)-4-aminovaleric acid allows for the stereoselective synthesis of substituted pyrrolidinones, which is crucial in drug development where a specific stereoisomer is often responsible for the desired biological activity. nih.gov Researchers utilize this precursor to create libraries of chiral pyrrolidinone derivatives for screening in various biological assays. For instance, the synthesis of valproyl-2-pyrrolidinone, a potential cognitive-enhancing agent, highlights the application of this chemical scaffold in neuropharmacology research. nih.gov The general synthetic approach involves activating the carboxylic acid moiety of (S)-4-aminovaleric acid and allowing it to cyclize, a fundamental transformation in organic synthesis for creating nitrogen-containing heterocycles. organic-chemistry.org
Intermediate in the Synthesis of Therapeutically Relevant Molecules for Research
The specific stereochemical structure of (S)-4-aminovaleric acid makes it a valuable intermediate in the multi-step synthesis of complex molecules targeted for therapeutic research. ontosight.aiontosight.ai Chiral γ-amino acids are increasingly recognized as important building blocks in the pharmaceutical industry. frontiersin.orgnih.gov Research has identified its enantiomer, (R)-4-aminopentanoic acid, as a key intermediate for novel pharmaceutical agents aimed at treating central nervous system injuries and neurodegenerative conditions like Alzheimer's, Parkinson's, and Huntington's diseases. frontiersin.orgnih.gov Specifically, it is a precursor for analogs of Gly-Pro-Glu-OH (GPE) and certain muscarinic M4 receptor agonists. frontiersin.org While these examples use the (R)-enantiomer, the synthesis of the (S)-enantiomer has also been a research focus, indicating its potential utility in constructing stereochemically distinct but related therapeutic candidates. frontiersin.org
The role of (S)-4-aminovaleric acid as a synthetic intermediate is summarized in the table below, highlighting its application in accessing complex molecular architectures for drug discovery programs.
| Target Molecule Class | Therapeutic Research Area | Role of (S)-4-Aminovaleric Acid |
| GPE Analogues | Neurodegenerative Diseases, CNS Injury | Chiral building block for the core structure frontiersin.orgnih.gov |
| Muscarinic M4 Receptor Agonists | Neurological and Psychiatric Disorders | Key intermediate for constructing the pharmacophore frontiersin.orgnih.gov |
| Novel Heterocyclic Compounds | Various (e.g., Oncology, Infectious Disease) | Versatile precursor for creating chiral scaffolds ontosight.aiontosight.ai |
Investigation as a Neurochemical Analog, including False GABAergic Neurotransmitters
(S)-4-aminovaleric acid is structurally similar to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. nih.govphysio-pedia.com This structural resemblance has prompted investigations into its potential as a GABA analog to probe the function of the GABAergic system. nih.govwikipedia.org Research has explored how the introduction of a methyl group onto the GABA backbone at the 4-position, creating 4-aminopentanoic acid (4-APA), affects interaction with GABAergic components.
A key study directly compared the enantiomers of 4-APA, revealing distinct neurochemical profiles. nih.gov The research suggested that both enantiomers are active in the brain, but the (R)-enantiomer, in particular, may act as a novel false neurotransmitter of GABA. nih.gov False neurotransmitters are compounds that are taken up and released by neurons like the endogenous neurotransmitter but have different activity at the postsynaptic receptors. nih.gov
The study found that while both enantiomers were taken up into mouse cerebral synaptosomes, the (R)-enantiomer showed greater uptake, a more significant reduction of endogenous GABA concentration, and greater release upon membrane depolarization compared to the (S)-enantiomer. nih.gov Furthermore, the enantiomers exhibited different pharmacological activities at various GABA receptor subtypes. nih.gov
Table: Comparative Neurochemical Properties of 4-APA Enantiomers
| Property | (S)-4-Aminovaleric Acid | (R)-4-Aminovaleric Acid | Reference |
| Synaptosome Uptake | Time and temperature dependent | Greater uptake than (S)-enantiomer | nih.gov |
| Effect on Endogenous GABA | Less reduction | Greater reduction than (S)-enantiomer | nih.gov |
| Release on Depolarization | Less release | Greater release than (S)-enantiomer | nih.gov |
| GABA Receptor Activity | Weak agonist at GABA-A (α4β3δ, α5β2γ2) and GABA-B; Antagonist at GABA-A (α6β2γ2) | Weak agonist at GABA-A (α5β2γ2) only | nih.gov |
This differential activity makes (S)-4-aminovaleric acid and its enantiomer valuable research tools for understanding the intricate mechanisms of GABAergic neurotransmission and for exploring the structural requirements for ligand interaction with various components of the GABA system, including transporters and receptors. nih.govnih.gov
Contribution to the Construction of Physiologically Active Artificial Peptides
In the field of medicinal chemistry, there is significant interest in creating peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation. nih.govnih.gov The incorporation of unnatural amino acids is a primary strategy for developing these artificial peptides. nih.gov
As a chiral γ-amino acid, (S)-4-aminovaleric acid is an attractive building block for synthesizing peptidomimetics. frontiersin.orgnih.gov When incorporated into a peptide backbone, γ-amino acids introduce greater conformational flexibility compared to standard α-amino acids and can induce unique secondary structures, such as helices and turns. nih.gov Most importantly, the peptide bonds adjacent to a γ-amino acid are often resistant to cleavage by proteases, which significantly increases the in vivo stability and biological half-life of the resulting peptide. nih.gov
Researchers utilize building blocks like (S)-4-aminovaleric acid to:
Increase Proteolytic Stability: The altered backbone structure prevents recognition by common peptidases. nih.gov
Introduce Conformational Constraints: The longer side chain can help to lock the peptide into a specific three-dimensional shape required for biological activity.
Diversify Molecular Structure: It expands the chemical space available for designing peptides with novel functions. frontiersin.orgnih.gov
The participation of (S)-4-aminovaleric acid and related γ-amino acids in forming physiologically active artificial peptides is a key area of research for developing more robust peptide-based therapeutics. frontiersin.orgnih.gov
Advanced Analytical Methodologies in S 4 Aminovaleric Acid Hydrochloride Research
Chromatographic Techniques for Quantification and Enantiomeric Purity Determination
Chromatographic methods are the cornerstone for the analysis of (S)-4-aminovaleric acid hydrochloride, providing the means for both quantifying the compound in various matrices and assessing its enantiomeric purity. The choice of technique is dictated by the analytical objective, sample complexity, and required sensitivity.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the quantification of amino acids and their derivatives. However, the analysis of (S)-4-aminovaleric acid by HPLC presents a challenge due to its lack of a strong chromophore, rendering it difficult to detect using standard UV-Vis detectors. To overcome this limitation, pre-column or post-column derivatization is often employed to introduce a chromophoric or fluorophoric tag to the molecule.
Common derivatizing agents for primary amines like (S)-4-aminovaleric acid include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC), and dansyl chloride. The choice of reagent depends on the desired sensitivity and the compatibility with the chromatographic system. For instance, OPA reacts rapidly with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives, enabling sensitive detection.
A typical reversed-phase HPLC (RP-HPLC) method for the quantification of a derivatized aminovaleric acid would utilize a C18 column with a gradient elution profile. The mobile phase often consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. Method validation is critical and involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results.
Table 1: Representative HPLC Method Parameters for Quantification of Derivatized (S)-4-Aminovaleric Acid
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Sodium Phosphate Buffer, pH 6.5 |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) |
| Gradient | 5% to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence (Ex: 340 nm, Em: 450 nm) for OPA derivative |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Chiral Stationary Phase Chromatography
The determination of the enantiomeric purity of (S)-4-aminovaleric acid is of utmost importance, as the biological activity of chiral molecules is often enantiomer-dependent. Chiral stationary phase (CSP) chromatography is the most direct and widely used method for separating enantiomers.
Several types of CSPs are available, with polysaccharide-based and macrocyclic glycopeptide-based phases being particularly effective for the separation of amino acid enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, often provide excellent chiral recognition through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation.
Macrocyclic glycopeptide antibiotics, like teicoplanin and vancomycin, bonded to silica (B1680970) particles, form another powerful class of CSPs. These phases can operate in various modes, including reversed-phase, normal-phase, and polar organic modes, offering great flexibility in method development for the separation of underivatized or derivatized amino acids. The chiral recognition mechanism on these phases is complex, involving multiple interactions such as ionic, hydrogen bonding, and steric interactions.
The choice of mobile phase is critical for achieving optimal enantioseparation. For polysaccharide-based CSPs in normal-phase mode, mixtures of alkanes and alcohols are common. For macrocyclic glycopeptide CSPs, a variety of mobile phases, from aqueous buffers with organic modifiers to polar organic solvents, can be employed.
Table 2: Comparison of Chiral Stationary Phases for Enantiomeric Separation of Aminovaleric Acid Enantiomers
| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Typical Mobile Phase | Principle of Separation |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Hydrogen bonding, π-π interactions, steric hindrance |
| Macrocyclic Glycopeptide | Teicoplanin | Methanol/Acetic Acid/Triethylamine | Ionic interactions, hydrogen bonding, inclusion complexation |
| Ligand Exchange | L-proline and Cu(II) | Aqueous buffer with Cu(II) salts | Formation of transient diastereomeric metal complexes |
Mass Spectrometry Applications in Metabolic Pathway Elucidation
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is an indispensable tool for elucidating the metabolic pathways of (S)-4-aminovaleric acid. Its high sensitivity and selectivity allow for the identification and quantification of metabolites in complex biological matrices such as plasma, urine, and tissue extracts.
In a typical metabolomics workflow, biological samples are analyzed by LC-MS/MS to generate metabolic profiles. By comparing the profiles of control groups with those exposed to (S)-4-aminovaleric acid, potential metabolites can be identified based on their mass-to-charge ratio (m/z) and retention time. The structure of these putative metabolites can then be confirmed by comparing their fragmentation patterns (MS/MS spectra) with those of authentic standards or through high-resolution mass spectrometry for accurate mass measurement and elemental composition determination.
Stable isotope labeling, using, for example, ¹³C or ¹⁵N-labeled (S)-4-aminovaleric acid, is a powerful strategy to trace its metabolic fate. The labeled compound is administered to a biological system, and the mass spectrometer is used to detect metabolites that incorporate the stable isotopes, providing definitive evidence of their origin from the parent compound.
Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity
As previously mentioned, derivatization is a key strategy to improve the analytical characteristics of (S)-4-aminovaleric acid, particularly for chromatographic analysis. The primary goals of derivatization are to increase detectability, improve chromatographic performance (e.g., peak shape and retention), and enhance volatility for GC analysis.
For HPLC analysis with fluorescence detection, reagents that introduce a fluorescent tag are highly effective for achieving low detection limits. Common fluorescent derivatization reagents include:
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindoles.
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives.
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form stable, fluorescent derivatives.
For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of the amino acid. Silylation is a common approach, where active hydrogens in the amino and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. Another approach is acylation followed by esterification, which also yields volatile derivatives suitable for GC analysis.
The choice of derivatization strategy depends on the analytical platform, the required sensitivity, and the nature of the sample matrix. Each method has its advantages and potential drawbacks, such as reaction completeness, derivative stability, and the formation of by-products.
Table 3: Overview of Derivatization Reagents for (S)-4-Aminovaleric Acid Analysis
| Derivatization Reagent | Analytical Technique | Functional Group Targeted | Advantages |
| o-Phthalaldehyde (OPA) | HPLC-Fluorescence | Primary Amine | Rapid reaction, high sensitivity |
| Dansyl Chloride | HPLC-Fluorescence/UV | Primary & Secondary Amines | Stable derivatives, high fluorescence quantum yield |
| BSTFA/MSTFA | GC-MS | Amine, Carboxyl | Increases volatility and thermal stability |
| Alkyl Chloroformates | GC-MS | Amine, Carboxyl | Rapid, single-step reaction |
Future Research Directions for S 4 Aminovaleric Acid Hydrochloride
Innovations in Sustainable and Scalable Biocatalytic Production
The future of (S)-4-aminovaleric acid hydrochloride production is geared towards environmentally friendly and economically viable methods, with biocatalysis at the forefront of this transition. Traditional chemical syntheses often rely on harsh conditions, expensive catalysts, and generate significant waste. tudelft.nl Biocatalysis, the use of enzymes or whole-cell systems to perform chemical transformations, offers a more sustainable alternative by operating under mild conditions, often in aqueous environments, and with high selectivity, thus minimizing byproducts. tudelft.nlastrazeneca.com
Recent advancements in enzyme engineering and directed evolution have paved the way for the development of highly efficient biocatalysts for the synthesis of chiral amines and amino acids. frontiersin.orgnih.gov For instance, engineered amine dehydrogenases and transaminases are promising candidates for the asymmetric synthesis of compounds like (S)-4-aminovaleric acid. frontiersin.org A notable example is the engineering of an amine dehydrogenase from Petrotoga mobilis (PmAmDH) through directed evolution, which resulted in mutants with enhanced activity for the synthesis of (S)-4-aminopentanoic acid from levulinic acid. nih.gov This approach highlights the potential for developing bespoke enzymes for the production of (S)-4-aminovaleric acid.
Future research in this area will likely focus on several key aspects to enhance the sustainability and scalability of biocatalytic production:
Enzyme Discovery and Engineering: Prospecting for novel enzymes from diverse microbial sources and employing protein engineering techniques will be crucial to identify and optimize biocatalysts with superior activity, stability, and substrate specificity for the synthesis of (S)-4-aminovaleric acid. dtu.dk
Whole-Cell Biocatalysis: Utilizing whole-cell systems can eliminate the need for costly and time-consuming enzyme purification. nih.gov Research will aim to develop robust microbial cell factories, such as Escherichia coli, engineered to efficiently convert renewable feedstocks into (S)-4-aminovaleric acid.
Process Optimization and Scale-Up: A significant challenge lies in translating laboratory-scale biocatalytic processes to an industrial scale. dtu.dk Future work will involve optimizing reaction conditions, developing efficient downstream processing methods for product recovery, and designing bioreactor systems that can support high-titer production of this compound.
Elucidation of Undiscovered Biochemical and Metabolic Functions
While the primary applications of (S)-4-aminovaleric acid have been in synthetic chemistry, its potential biochemical and metabolic roles remain largely unexplored. As an analogue of the neurotransmitter gamma-aminobutyric acid (GABA), it is plausible that (S)-4-aminovaleric acid and its metabolites could interact with various biological pathways. hmdb.ca Amino acids are not only the building blocks of proteins but also serve as precursors for a wide array of bioactive molecules and play crucial roles in cellular metabolism. longdom.orgnih.gov
Future research should aim to unravel the undiscovered functions of (S)-4-aminovaleric acid, which could open up new avenues for its application. Key research directions include:
Metabolic Fate and Pathway Identification: Investigating the metabolic fate of (S)-4-aminovaleric acid in various biological systems, from microorganisms to mammalian cells, is a critical first step. This involves identifying the enzymes and metabolic pathways responsible for its synthesis, degradation, and conversion into other metabolites. nih.gov
Interaction with GABAergic Systems: Given its structural similarity to GABA, it is important to thoroughly investigate the interaction of (S)-4-aminovaleric acid with components of the GABAergic system, including receptors, transporters, and enzymes like GABA aminotransferase. nih.gov
Role in Gut Microbiome Metabolism: The gut microbiota plays a significant role in amino acid metabolism, producing a diverse range of metabolites that can influence host health. mdpi.com Research into how gut microbes metabolize (S)-4-aminovaleric acid and what metabolites are produced could reveal important connections to host physiology and disease. researchgate.net For example, the microbially-produced metabolite 5-aminovaleric acid betaine (B1666868) (5-AVAB) has been linked to cellular energy metabolism and various health outcomes. researchgate.netnih.govnih.gov
Impact on Cellular Processes: Exploring the effects of (S)-4-aminovaleric acid on fundamental cellular processes such as energy production, oxidative stress, and signaling pathways will provide a broader understanding of its biological activities. longdom.org
Exploration of Novel Derivatives for Advanced Research Tools
The chemical scaffold of (S)-4-aminovaleric acid provides a versatile platform for the synthesis of novel derivatives that can serve as valuable research tools. By modifying its structure, it is possible to create molecules with tailored properties to probe biological systems, inhibit specific enzymes, or act as fluorescent reporters. nih.govmdpi.commdpi.com
The development of these derivatives will be guided by a deeper understanding of the structure-activity relationships of related compounds. Future research in this area will likely focus on:
Synthesis of Conformationally Rigid Analogues: Introducing conformational constraints into the structure of (S)-4-aminovaleric acid can provide insights into its bioactive conformation and enhance its binding affinity and selectivity for specific biological targets. nih.govresearchgate.net
Development of Fluorescently Labeled Probes: Attaching fluorescent tags to (S)-4-aminovaleric acid can enable the visualization of its uptake, distribution, and localization within cells and tissues, providing valuable information about its biological interactions. nih.gov
Creation of Photoaffinity Labels: Incorporating photoreactive groups into the structure of (S)-4-aminovaleric acid can be used to identify its binding partners in complex biological mixtures through photoaffinity labeling experiments.
Design of Enzyme Inhibitors: Based on its structural similarity to GABA, derivatives of (S)-4-aminovaleric acid could be designed as mechanism-based inhibitors of enzymes involved in GABA metabolism, such as GABA aminotransferase. nih.gov
| Derivative Class | Potential Research Application | Reference Example |
| Conformationally Rigid Analogues | Probing bioactive conformations and enhancing target selectivity. | Synthesis of conformationally rigid analogues of 4-amino-5-halopentanoic acids as GABA-AT inactivators. nih.gov |
| Fluorescently Labeled Probes | Visualizing cellular uptake, distribution, and target engagement. | A scalable synthesis of the blue fluorescent amino acid L-4-cyanotryptophan. nih.gov |
| Photoaffinity Labels | Identifying molecular targets and binding partners in complex biological systems. | General principle of using photoreactive groups to covalently link a molecule to its target upon photoactivation. |
| Enzyme Inhibitors | Investigating the function of specific enzymes and pathways. | Design of 4-amino-5-halopentanoic acid analogues as potent inactivators of GABA aminotransferase. nih.gov |
Integration of Omics Data for Systems-Level Understanding
To gain a comprehensive, systems-level understanding of the biological roles of (S)-4-aminovaleric acid, it is essential to integrate data from various "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics. numberanalytics.comresearchgate.net These approaches provide a global view of the molecular changes that occur in a biological system in response to a particular stimulus, in this case, the presence of (S)-4-aminovaleric acid or its derivatives.
Future research will leverage these high-throughput technologies to build a holistic picture of the compound's mechanism of action and its impact on cellular networks. Key areas of focus will include:
Metabolomic Profiling: Using mass spectrometry-based metabolomics to identify and quantify the changes in the cellular metabolome following treatment with (S)-4-aminovaleric acid. This can reveal the metabolic pathways that are perturbed by the compound. nih.govnih.gov
Transcriptomic and Proteomic Analyses: Employing RNA-sequencing and quantitative proteomics to determine the changes in gene and protein expression, respectively, in response to (S)-4-aminovaleric acid. This can help to identify the signaling pathways and cellular processes that are affected.
Multi-omics Data Integration: The true power of this approach lies in the integration of data from multiple omics platforms. researchgate.netnih.gov By combining metabolomic, transcriptomic, and proteomic data, researchers can construct detailed models of the cellular networks that are influenced by (S)-4-aminovaleric acid and generate new hypotheses about its function.
Network Biology Approaches: Applying computational tools and network biology approaches to analyze the integrated omics data can help to identify key nodes and pathways that are central to the biological effects of (S)-4-aminovaleric acid. numberanalytics.comfrontiersin.org
| Omics Technology | Information Gained | Potential Application for (S)-4-Aminovaleric Acid Research |
| Metabolomics | Comprehensive profile of small molecule metabolites. | Identify metabolic pathways affected by (S)-4-aminovaleric acid and discover novel bioactive metabolites. |
| Transcriptomics | Global analysis of gene expression (RNA). | Determine changes in gene expression patterns in response to (S)-4-aminovaleric acid to understand its impact on cellular signaling and regulation. |
| Proteomics | Large-scale study of proteins. | Identify protein targets of (S)-4-aminovaleric acid and its derivatives and understand post-translational modifications. |
| Multi-omics Integration | Holistic view of molecular interactions. | Construct comprehensive models of the biological systems affected by (S)-4-aminovaleric acid for a deeper understanding of its mechanisms of action. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
